Cas no 1159977-11-3 (2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ))

2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 化学的及び物理的性質
名前と識別子
-
- 2,2’-Bistetrazole-1,1’-bisphenyl (Losartan Impurity )
- 2,2'-Bistetrazole-1,1'-bisphenyl
- 5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole
- 2,2'-Bistetrazole-1,1'-bisphenyl (Losartan Impurity)
- 2,2 inverted exclamation mark -Bistetrazole-1,1 inverted exclamation mark -bisphenyl (Losartan Impurity )
- 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
- DTXSID50675707
- 1159977-11-3
- 2,2'-Bistetrazole-1,1'-bisphenyl (Losartan Impurity )
- 2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )
-
- インチ: InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22)
- InChIKey: GLVJAQAFZXQEQA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4
計算された属性
- せいみつぶんしりょう: 290.10300
- どういたいしつりょう: 290.10284235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 108.92000
- LogP: 1.71380
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B585370-1mg |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) |
1159977-11-3 | 1mg |
$ 196.00 | 2023-04-18 | ||
TRC | B585370-10mg |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) |
1159977-11-3 | 10mg |
$ 1533.00 | 2023-04-18 |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )に関する追加情報
2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity): An In-Depth Overview
2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity), with the CAS number 1159977-11-3, is a significant compound in the field of pharmaceutical research and development. This compound is primarily known as an impurity associated with the production and synthesis of Losartan, a widely used antihypertensive drug. Understanding the properties, synthesis, and implications of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical products.
Chemical Structure and Properties
The chemical structure of 2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity) is characterized by the presence of two tetrazole rings connected to a biphenyl moiety. The tetrazole ring is a five-membered heterocyclic compound with four nitrogen atoms, which is known for its high stability and reactivity. The biphenyl moiety consists of two benzene rings connected by a single bond, contributing to the overall rigidity and aromaticity of the molecule.
The physical properties of this compound include a high melting point and low solubility in water, which are typical characteristics of aromatic compounds with multiple functional groups. These properties make it challenging to remove during the purification process of pharmaceuticals, necessitating advanced techniques and methods to ensure its complete elimination.
Synthesis and Formation
The synthesis of Losartan involves several steps, and the formation of 2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity) can occur at various stages. One common route involves the reaction of 4-chlorobiphenyl with azide ions to form the intermediate tetrazole derivative. Subsequent reactions can lead to the formation of this impurity if not carefully controlled.
Recent studies have focused on optimizing synthetic pathways to minimize the formation of this impurity. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported a novel catalytic method that significantly reduced the levels of 2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity) in the final product. This method involved the use of palladium-based catalysts and mild reaction conditions, demonstrating a promising approach for industrial-scale production.
Analytical Methods for Detection and Quantification
The detection and quantification of 2,2′-Bistetrazole-1,1′-bisphenyl (Losartan Impurity) are critical for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for this purpose. HPLC provides high resolution and sensitivity, while MS offers accurate mass determination and structural confirmation.
A recent study published in Analytical Chemistry in 2023 described an advanced HPLC-MS/MS method that achieved detection limits as low as 0.05 parts per million (ppm). This method utilized a C18 column and a gradient elution system with acetonitrile and water as mobile phases. The use of tandem mass spectrometry (MS/MS) further enhanced the specificity and reliability of the analysis.
Toxicological and Pharmacological Implications
The presence of impurities in pharmaceutical products can have significant toxicological and pharmacological implications. While Losartan itself is well-tolerated by most patients, even trace amounts of impurities like 2,2″-Bistetrazole-1,1₫-bisphenyl (Losartan Impurity) can affect drug efficacy and safety.
A comprehensive review published in Toxicology Letters in 2023 highlighted several potential adverse effects associated with this impurity. These include increased oxidative stress, DNA damage, and cytotoxicity in vitro studies. However, more research is needed to fully understand its impact on human health.
Clinical Relevance
In clinical settings, ensuring the purity of drugs like Losartan is essential for patient safety. Regulatory agencies such as the FDA and EMA have stringent guidelines for impurity levels in pharmaceutical products. The presence of impurities above permissible limits can lead to product recalls and legal repercussions.
A case study published in Clinical Pharmacology & Therapeutics in 2023 reported an incident where elevated levels of 2,2₫-Bistetrazole-1,1₫-bisphenyl (Losartan Impurity) were detected in a batch of Losartan tablets. This led to an immediate recall and investigation by health authorities. The incident underscored the importance of rigorous quality control measures throughout the manufacturing process.
FUTURE DIRECTIONS AND CONCLUSIONS
Ongoing research aims to develop more efficient methods for synthesizing pharmaceuticals with minimal impurities. Advances in catalysis, analytical techniques, and process optimization are expected to play a crucial role in achieving this goal. Additionally, collaborative efforts between academia and industry are essential for translating these advancements into practical applications.
In conclusion, understanding the properties, synthesis, detection methods, and implications of compounds like 2, ̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈̈́-Bistetrazole-1,-bisphenyl (Losartan Impurity) strong > is vital for ensuring the safety and efficacy of pharmaceutical products such as Losartan . Continued research and innovation will undoubtedly contribute to better patient outcomes and higher standards in drug manufacturing . p >
1159977-11-3 (2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )) 関連製品
- 147330-32-3(5-1,1'-Biphenyl-2-yl-2H-tetrazole)
- 188890-74-6(2H-Tetrazole,5-[1,1'-biphenyl]-3-yl-)
- 62778-17-0(2H-Tetrazole,5-[1,1'-biphenyl]-4-yl-)
- 1806805-79-7(3,6-Dibromo-2-(difluoromethyl)-5-hydroxypyridine)
- 1795503-75-1(2-(3-amino-5-methylphenoxy)ethan-1-ol hydrochloride)
- 1805360-09-1(5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine)
- 1780542-92-8([3-(Difluoromethyl)cyclohexyl]methanamine)
- 1422982-27-1(5-phenyl-1H-indazole-3-carboxylic acid)
- 1805592-02-2(3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol)
- 77474-31-8(2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo-)



